
19-epi-Cathenamine
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描述
19-epi-Cathenamine is a yohimban alkaloid and a methyl ester.
常见问题
Basic Research Questions
Q. What are the primary analytical methods to confirm the structural identity of 19-epi-Cathenamine in enzymatic reaction mixtures?
To confirm the identity of this compound, researchers should employ 1H-NMR spectroscopy to detect deuterium labeling patterns at specific positions (e.g., C21) and compare them with reference data. Additionally, high-resolution mass spectrometry (HRMS) can validate molecular mass and isotopic distribution. For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography (if crystalline samples are obtainable) should be used to resolve epimeric configurations. Enzymatic reactions should be monitored via thin-layer chromatography (TLC) or HPLC to isolate intermediates and byproducts like mayumbine/19-epi-ajmalicine .
Q. How can researchers distinguish this compound from its stereoisomers during biosynthesis studies?
Q. What experimental protocols are recommended for isolating this compound from complex biological matrices?
Use solid-phase extraction (SPE) with reverse-phase cartridges to pre-configure samples, followed by preparative HPLC with a chiral stationary phase to resolve epimers. For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances sensitivity. Validate purity via melting point analysis and optical rotation measurements to ensure no contamination from cathenamine or other intermediates .
Advanced Research Questions
Q. How do researchers resolve contradictions in stereochemical outcomes of this compound synthesis across different enzymatic systems?
Contradictions may arise from variations in enzyme isoforms (e.g., THAS1 vs. other reductases) or competing protonation pathways. To address this:
- Conduct site-directed mutagenesis to identify active-site residues governing stereoselectivity.
- Use deuterium oxide (D2O) in reaction buffers to track protonation sources via isotopic shifts in NMR.
- Perform molecular dynamics simulations to model enzyme-substrate interactions and predict hydride/proton transfer trajectories .
Q. What methodological strategies can mitigate the formation of this compound as a side product in heteroyohimbine alkaloid synthesis?
To suppress epimerization:
- Optimize reaction pH to stabilize the enamine intermediate and prevent spontaneous ring-opening.
- Introduce substrate analogs with steric hindrance at C19 to block unwanted epimerization.
- Screen for cofactor analogs (e.g., NADPH vs. NADH) that favor retention of the desired stereochemistry.
- Monitor reaction progress in real-time using in-situ infrared (IR) spectroscopy to detect early-stage byproducts .
Q. How should researchers design experiments to investigate the kinetic vs. thermodynamic control of this compound formation?
- Perform time-course experiments under varying temperatures to assess product ratios at equilibrium (thermodynamic control) vs. early timepoints (kinetic control).
- Use Arrhenius plots to calculate activation energies for competing pathways.
- Apply density functional theory (DFT) calculations to model transition states and compare energy barriers for epimerization steps. Data should be corroborated with stopped-flow spectroscopy to capture rapid intermediates .
Q. Methodological Best Practices
Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s biosynthetic yield?
- Apply multivariate regression analysis to identify confounding variables (e.g., enzyme purity, cofactor concentrations).
- Use Bayesian hierarchical modeling to account for batch-to-batch variability in enzymatic assays.
- Validate reproducibility via interlaboratory studies with standardized protocols for substrate preparation and reaction monitoring .
Q. How can researchers integrate computational and experimental data to refine mechanistic models of this compound biosynthesis?
- Combine quantum mechanics/molecular mechanics (QM/MM) simulations with isotope effect measurements (e.g., kinetic isotope effects, KIEs) to validate proposed mechanisms.
- Cross-reference computational predictions with cryo-electron microscopy (cryo-EM) structures of enzyme-substrate complexes to identify critical binding interactions .
Q. Reporting and Reproducibility
Q. What metadata should be included in publications to ensure reproducibility of this compound studies?
- Provide raw NMR spectra (FID files) and HRMS chromatograms in supplementary materials.
- Document enzyme source (e.g., recombinant expression system), purification protocols, and batch-specific activity metrics.
- Share computational input files (e.g., Gaussian .gjf or AMBER .prmtop) for peer validation of simulations .
Q. How should researchers address discrepancies between computational predictions and experimental observations in this compound studies?
- Re-examine force field parameters and solvent models used in simulations for accuracy.
- Validate computational assumptions (e.g., protonation states) via pH-dependent kinetic assays .
- Publish negative results and methodological limitations transparently to guide future refinements .
属性
CAS 编号 |
73326-87-1 |
---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
methyl (1S,16R,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,14,18-hexaene-19-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,10-12,15,19,22H,7-9H2,1-2H3/t12-,15+,19+/m1/s1 |
InChI 键 |
BXTHVTLKWJZGAA-YFROIQMUSA-N |
SMILES |
CC1C2=CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
手性 SMILES |
C[C@@H]1C2=CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
规范 SMILES |
CC1C2=CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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